2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl TrichloroacetimidateTechnical grade >80per cent

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is a synthetic compound . It is a versatile reagent that offers a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl compounds has been described in the literature . For example, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide was synthesized from 1-O-acetyl derivative 1 and TMSN3 through a SnCl4-catalyzed reaction in CH2Cl2 .Molecular Structure Analysis

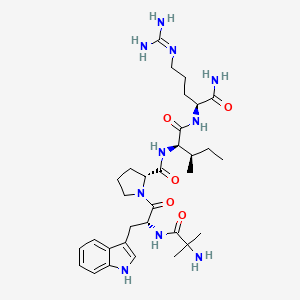

The molecular formula of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is C16H20Cl3NO10 . The InChI code is 1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 .Chemical Reactions Analysis

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is used as a reagent in the synthesis of various compounds. It is particularly useful in the synthesis of glycosides, glycosidic ethers, and glycosyl halides .Wissenschaftliche Forschungsanwendungen

Organic Condensation Reagent

“2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate” is used as an organic condensation reagent . It plays a crucial role in chemistries such as N- and S- galactosylation reactions .

Synthesis of Spacer-Equipped Phosphorylated Di-, Tri- and Tetrasaccharide Fragments

This compound is also used in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These fragments are important in the study of polysaccharides and their biological functions.

Glycosylation

α-D-Mannose pentaacetate, a related compound, is used for glycosylation . This process is crucial in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

Stereospecific Entry to Spiroketal Glycosides

The compound has been used in a study to investigate stereospecific entry to spiroketal glycosides . This research is significant in the field of organic chemistry and the development of new synthetic methods.

Medicinal Applications

The compound has special chemical properties and medicinal activities . It serves as an intermediate in the production of many medicines , expanding its application prospects.

Agricultural Applications

In addition to its medicinal applications, the compound is also used as an intermediate in the production of pesticides . This makes it valuable in the agricultural industry.

Wirkmechanismus

Target of Action

The primary target of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is the formation of glycosidic bonds . This compound is used as a reagent in the synthesis of glycosides, glycosidic ethers, and glycosyl halides .

Mode of Action

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate acts as a glycosyl donor in the formation of glycosidic bonds . The compound interacts with its targets through a Lewis acid-catalyzed reaction . This results in the formation of a chemical bond between the C1 carbon of a monosaccharide and any hydroxyl oxygen of another monosaccharide or a hydroxyl oxygen of any molecule that bears a hydroxyl group .

Biochemical Pathways

The compound plays a crucial role in the synthesis of oligosaccharides, polysaccharides, and glycoconjugates . These biochemical pathways are essential for various biological functions, including immune response .

Result of Action

The result of the action of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate is the formation of glycosidic bonds, leading to the synthesis of complex carbohydrates and glycoconjugates . These molecules play vital roles in various biological processes, including cell-cell recognition, immune response, and pathogen binding .

Action Environment

The action of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of a Lewis acid is necessary for the compound to act as a glycosyl donor .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate involves the protection of α-D-mannopyranosyl with acetyl groups, followed by reaction with trichloroacetonitrile and hydrolysis of the resulting intermediate.", "Starting Materials": [ "α-D-mannopyranosyl", "Acetic anhydride", "Trichloroacetonitrile", "Methanol", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "1. α-D-mannopyranosyl is reacted with excess acetic anhydride and a catalytic amount of sulfuric acid to form 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl.", "2. The resulting intermediate is dissolved in methanol and reacted with trichloroacetonitrile to form 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Trichloroacetimidate.", "3. The reaction mixture is then hydrolyzed with sodium hydroxide to remove the acetyl groups and form the final product.", "4. The product is extracted with ethyl acetate and purified by column chromatography to obtain Technical grade >80per cent yield." ] } | |

CAS-Nummer |

121238-27-5 |

Produktname |

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl TrichloroacetimidateTechnical grade >80per cent |

Molekularformel |

C₁₆H₂₀Cl₃NO₁₀ |

Molekulargewicht |

492.69 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)